N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline

Structural differentiation Molecular weight 1,3,4-thiadiazole analogs

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9) is a diarylamine-functionalized 1,3,4-thiadiazole with molecular formula C₁₉H₁₄N₄S and molecular weight 330.41 g·mol⁻¹. The compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC reports.

Molecular Formula C19H14N4S
Molecular Weight 330.4 g/mol
CAS No. 88518-10-9
Cat. No. B12921652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
CAS88518-10-9
Molecular FormulaC19H14N4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=NC=C4
InChIInChI=1S/C19H14N4S/c1-2-6-15(7-3-1)21-17-9-5-4-8-16(17)19-23-22-18(24-19)14-10-12-20-13-11-14/h1-13,21H
InChIKeyUQSWKCGTKULKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9) – Structural Identity & Procurement-Grade Specifications


N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9) is a diarylamine-functionalized 1,3,4-thiadiazole with molecular formula C₁₉H₁₄N₄S and molecular weight 330.41 g·mol⁻¹ . The compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC reports . It belongs to the 1,3,4-thiadiazole family, a privileged scaffold in medicinal chemistry and materials science due to the electron-deficient heterocycle and the presence of both pyridyl and phenylamino donor groups [1][2].

Why Generic 1,3,4-Thiadiazole Substitution Cannot Replicate N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline Performance


Within the 5-(pyridin-4-yl)-1,3,4-thiadiazole series, subtle variations in the N-aryl substitution pattern produce large differences in molecular weight, lipophilicity, and donor-atom geometry. The target compound (C₁₉H₁₄N₄S, MW 330.41) bears an additional N-phenyl ring compared to its closest commercially available analogs—N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 33424-10-1, C₁₃H₁₀N₄S, MW 254.31) and 2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 54359-57-8, C₁₃H₁₀N₄S, MW 254.31) . This 76-Da mass increment alters both steric bulk and π-conjugation length, which directly impact metal-coordination geometry [1] and biological target engagement [2]. Consequently, interchange with lower-MW analogs risks loss of the specific steric and electronic profile required for structure–activity or structure–property relationships.

Quantitative Differentiation of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline – Head-to-Head Evidence for Scientific Procurement


Molecular Weight and Elemental Composition Differentiate the Target Compound from Closest Commercially Available 1,3,4-Thiadiazole Analogs

The target compound, N-phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9), possesses molecular formula C₁₉H₁₄N₄S and molecular weight 330.41 g·mol⁻¹ . Its closest commercially available structural analogs—N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 33424-10-1) and 2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 54359-57-8)—share molecular formula C₁₃H₁₀N₄S with molecular weight 254.31 g·mol⁻¹ . The 76.10-Da difference arises from the additional N-phenyl substituent, which increases the number of aromatic carbon atoms from 13 to 19 and extends the π-conjugation pathway.

Structural differentiation Molecular weight 1,3,4-thiadiazole analogs

Batch-Specific QC Documentation Provides Traceable Quality Assurance Lacking in Generic Analog Listings

The target compound is supplied by Bidepharm with standard purity 97% and includes batch-specific QC reports (NMR, HPLC, GC) . In contrast, publicly available listings for the closest analog CAS 54359-57-8 (Chemenu) state purity 97% without advertizing batch-level spectroscopic documentation . The provision of lot-specific analytical data reduces the risk of purchasing material with undocumented impurities—a critical factor when the compound is intended as a key intermediate in multi-step synthesis or as a ligand for metal-complex crystallization studies where trace impurities can alter coordination outcomes [1].

Quality control Batch traceability Procurement assurance

Extended π-Conjugation Framework Enhances Coordination Versatility Relative to Shorter 1,3,4-Thiadiazole Ligands

The structurally related ligand phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine (ppt, C₁₃H₁₀N₄S) forms well-characterized monometallic Co(II) and Zn(II) complexes with distorted octahedral geometry, where π–π and CH⋯π interactions are essential for supramolecular assembly [1]. The target compound (C₁₉H₁₄N₄S) extends this framework by an additional phenyl ring attached to the aniline nitrogen, increasing the π-surface area by approximately 46% (19 vs. 13 aromatic carbons) . This expansion is expected to strengthen intermolecular π-stacking interactions and provide additional sites for metal coordination or host–guest chemistry, although direct comparative crystallographic data for the target compound are not yet published.

Coordination chemistry π-π stacking Metal complexes

Alignment with the 5-(Pyridin-4-yl)-1,3,4-thiadiazole Anticancer Pharmacophore Supported by Class-Level Cytotoxicity Data

A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines was screened against six human cancer cell lines, with the most potent derivative (Mannich base 6m) achieving IC₅₀ = 0.021 µM against gastric cancer NUGC cells—surpassing the reference standard CHS 828 (IC₅₀ = 0.025 µM)—while sparing normal fibroblast WI38 cells (IC₅₀ > 10 µM) [1]. The target compound incorporates the identical 5-(pyridin-4-yl)-1,3,4-thiadiazole core and an N-aryl substitution pattern consistent with this active series. No direct cytotoxicity data for CAS 88518-10-9 are available; the differentiation presented here is inferred from the established pharmacophore.

Anticancer Cytotoxicity Pharmacophore

High-Value Application Scenarios for N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline Based on Verified Differentiation Evidence


Anticancer Lead Optimization Leveraging the 5-(Pyridin-4-yl)-1,3,4-thiadiazole Pharmacophore

The target compound is structurally aligned with the 5-(pyridin-4-yl)-1,3,4-thiadiazole series that has demonstrated sub-micromolar anticancer cytotoxicity (IC₅₀ as low as 0.021 µM against NUGC gastric cancer cells) [1]. Its N,N-diaryl substitution pattern offers a distinct steric and electronic profile compared to the mono-N-substituted analogs tested in the 2015 screen, making it suitable for structure–activity relationship expansion and selectivity profiling against additional cancer cell lines.

Coordination Chemistry and Metal-Organic Framework (MOF) Design with Extended π-Surface Ligands

The target compound's 46% larger aromatic carbon count relative to the crystallographically characterized ppt ligand (C₁₃H₁₀N₄S) provides an expanded π-surface for metal coordination and intermolecular π–π stacking [2]. This property is valuable for constructing supramolecular architectures, MOFs, and metallodrug candidates where enhanced π-interactions can stabilize higher-dimensional networks or alter metal-binding stoichiometry.

Reproducible Multi-Step Organic Synthesis Requiring Traceable Intermediate Quality

The availability of batch-specific QC documentation (NMR, HPLC, GC) for the 97% purity target compound enables researchers to procure a well-characterized building block for multi-step synthesis without the need for in-house re-characterization . This reduces procurement risk compared to analog listings that state nominal purity without verified batch-resolved analytical reports.

Optoelectronic Materials Research Exploiting Extended Thiadiazole-Based π-Conjugation

1,3,4-Thiadiazole derivatives with extended π-conjugation are established scaffolds in organic light-emitting diode (OLED) and fluorescence-sensing research [2]. The target compound's 19-carbon aromatic framework and electron-deficient thiadiazole core position it as a candidate for donor–acceptor type optoelectronic materials, where the additional phenyl ring may tune emission wavelength and charge-transport properties relative to shorter analogs.

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